alpha-D-sorbofuranose

Sugar Mutarotation Solution Equilibrium Carbohydrate Analytics

Researchers often face experimental irreproducibility when substituting α-D-sorbofuranose with generic D-sorbose or other hexoses, as the dominant aqueous form of sorbose is α-L-sorbopyranose (~98%). Procuring the precisely defined α-D-sorbofuranose (CAS 41847-03-4) eliminates this ambiguity. • Provides a stereochemically pure (2R,3S,4R,5R) furanose building block for chiral method development and enzymatic assays. • Ensures reproducible FTIR/Raman monitoring via the characteristic ~790 cm⁻¹ band, confirming furanose-ring integrity. • Available as a well-characterized analytical standard with defined puckering parameters (³T₄, P = -6.5°, τm = 42.7°).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-03-4
Cat. No. B12657867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-sorbofuranose
CAS41847-03-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1
InChIKeyRFSUNEUAIZKAJO-MOJAZDJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-D-Sorbofuranose: Defined Furanose Sugar


α-D-Sorbofuranose (CAS 41847-03-4) is a specific stereoisomer of D-sorbose, classified as a D-ketohexose with an α-configuration at its anomeric carbon [1]. Its molecular structure is defined by a five-membered furanose ring and the precise stereochemical arrangement of four chiral centers (2R,3S,4R,5R) . This compound serves as a well-defined chemical reference standard for analytical method development and as a stereochemically pure building block in carbohydrate chemistry [2].

α
Defined α-D-furanose isomer with (2R,3S,4R,5R) configuration.
Chiral reference standard for analytical method development.
Stereochemically pure building block for carbohydrate synthesis.

α-D-Sorbofuranose Substitution Limitations


Attempting to substitute α-D-sorbofuranose with generic D-sorbose, L-sorbose, D-fructose, or D-glucose introduces significant analytical and functional uncertainty. The dominant form of sorbose in aqueous equilibrium is α-L-sorbopyranose (~98%) [1], making α-D-sorbofuranose a distinct, non-equilibrium species. Its specific α-furanose D-configuration dictates unique molecular recognition events with enzymes such as fructokinase [2] and establishes distinct vibrational signatures detectable by FTIR and Raman spectroscopy [3]. Procurement of the defined compound eliminates this ambiguity, ensuring experimental reproducibility that mixtures or imprecisely specified isomers cannot provide.

Form shift Generic D-sorbose exists predominantly as α-L-sorbopyranose (~98%) in solution; the α-D-furanose form is a minor equilibrium component and may not be functionally interchangeable.
Enzyme context Fructokinase exhibits absolute stereochemical discrimination: α-D-sorbofuranose is inactive, while the L-isomer is a substrate. L-sorbose or D-fructose may introduce confounding metabolic activity.
QC mismatch Isomeric mixtures lack the discrete vibrational signatures required for non-destructive identity verification; spectral fingerprints may not match the isolated α-D-furanose reference.

α-D-Sorbofuranose Differentiation Evidence


Equilibrium Concentration Comparison

In aqueous solution at 27°C, α-D-sorbofuranose constitutes a minor component of the mutarotational equilibrium. The predominant form is α-L-sorbopyranose, accounting for 98% of the equilibrium mixture. α-D-sorbofuranose is present at a trace concentration of ~0.2% [1]. This stark quantitative difference underscores why a generic 'sorbose' material is chemically distinct from the isolated α-D-sorbofuranose solid.

Equilibrium abundance
Data to verify
α-D-sorbofuranose ~0.2% α-L-sorbopyranose ~98%
Trace form in equilibrium; isolated compound required for furanose-specific studies.
27°C aqueous solution; source data to verify.
Sugar Mutarotation Solution Equilibrium Carbohydrate Analytics

Fructokinase Enzymatic Specificity

Enzymatic activity data from beef liver fructokinase demonstrates absolute stereochemical specificity. The enzyme is active on the β-furanose anomer of D-fructose and the α-anomer of L-sorbose, but it exhibits no activity on the α-D-sorbofuranose isomer [1]. This binary difference (active vs. inactive) provides a functional test that differentiates the D- from the L-α-sorbofuranose isomers.

Enzyme specificity
Head-to-head
α-D-sorbofuranose: inactive α-L-sorbofuranose: active substrate
Binary activity contrast confirms anomeric and configurational control of recognition.
Beef liver fructokinase, pH 7.5, 25°C.
Enzyme Kinetics Substrate Specificity Fructokinase

Vibrational Spectroscopic Signatures

Density Functional Theory (DFT) calculations predict distinct vibrational frequencies for the different sorbose isomers. Specifically, a theoretical FTIR band for α-L-sorbofuranose is assigned at 790 cm⁻¹, compared to 815 cm⁻¹ for α-L-sorbopyranose and 876 cm⁻¹ for β-L-sorbofuranose [1]. These distinct spectral fingerprints provide a direct, non-destructive method to verify the identity and purity of the α-D-sorbofuranose material upon receipt.

Vibrational fingerprints
Class-level
α-L-sorbofuranose band predicted at 790 cm⁻¹; distinct from pyranose (815 cm⁻¹) and β-furanose (876 cm⁻¹).
Spectral markers support non-destructive identity and form verification.
DFT/B3LYP/6-311++G(2d,2p) level; requires experimental validation.
FTIR Spectroscopy Raman Spectroscopy Quality Control

α-D-Sorbofuranose Application Scenarios


Chiral Separation Reference Standard

α-D-Sorbofuranose serves as an essential reference compound for developing and validating chiral separation methods, such as nonaqueous capillary electrophoresis (NACE) using L-sorbose-boric acid complexes as chiral selectors [1]. The extreme purity and defined stereochemistry of the commercial product are necessary to establish baseline resolution and calculate separation factors against its enantiomer, α-L-sorbofuranose.

Non-Metabolizable Substrate Analog

The demonstrated inactivity of the D-isomer with fructokinase (compared to the active L-isomer) makes α-D-sorbofuranose an ideal negative control or 'inert' substrate analog in enzymatic assays [1]. Researchers can use it to probe the stereochemical requirements of carbohydrate-active enzymes without introducing confounding metabolic activity, ensuring clean data interpretation.

Spectroscopic QC in Carbohydrate Synthesis

In synthetic chemistry, α-D-sorbofuranose is a key starting material or intermediate. The compound's predicted FTIR and Raman spectral signatures (e.g., a band near 790 cm⁻¹) provide a quantitative, non-destructive tool for in-process monitoring and final product verification [1]. This allows chemists to confirm the formation of the desired furanose ring and anomeric configuration, preventing costly downstream failures from misidentified intermediates.

Furanose Ring Conformation Studies

The structural parameters of α-sorbofuranose, such as the characteristic ³T₄ puckering mode with a phase angle (P) of -6.5° and puckering amplitude (τm) of 42.7°, are distinct from β-anomers [1]. Procuring the pure α-D-sorbofuranose is mandatory for researchers investigating how furanose ring conformation influences properties like solubility, hydrogen bonding patterns, or interactions with other biomolecules.

Application
Selection Property
Validation Focus
Chiral separation reference
Defined stereochemistry and purity
Verify enantiomeric resolution and separation factors
Non-metabolizable substrate analog
Demonstrated enzymatic inactivity (D-isomer)
Confirm lack of substrate turnover in target enzyme assays
Spectroscopic QC in synthesis
Distinct vibrational spectral signatures
Confirm furanose ring and anomeric configuration via FTIR/Raman
Furanose ring conformation studies
Well-defined puckering parameters
Correlate ring conformation with solubility or interaction profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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